molecular formula C9H12N4 B2731737 (4,6-Dimethylpyrimidin-2-yl)ethylcyanamide CAS No. 104499-01-6

(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide

Cat. No.: B2731737
CAS No.: 104499-01-6
M. Wt: 176.223
InChI Key: VGAMRJLOQZUTHM-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide (CAS: 55474-90-3, molecular formula: C₇H₈N₄) is a cyanamide derivative featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. It serves as a key intermediate in synthesizing bioactive molecules, particularly quinazoline-based ligands and sulfonamide derivatives with anticancer and antiviral properties . The compound is synthesized via condensation of 2-cyanoguanidine with acetylacetone under alkaline conditions, followed by purification through precipitation . Its structural simplicity and modular reactivity make it a versatile scaffold for drug discovery.

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)-ethylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-4-13(6-10)9-11-7(2)5-8(3)12-9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAMRJLOQZUTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C#N)C1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyrimidin-2-yl)ethylcyanamide typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with ethylcyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyrimidine derivatives .

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)ethylcyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine-based cyanamides are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Key Features References
(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide Methyl (4,6) C₇H₈N₄ High lipophilicity; anticancer leads
N-(4-Hydroxy-6-methylpyrimidin-2-yl)cyanamide Hydroxyl (4), Methyl (6) C₆H₇N₃O Increased polarity; unconfirmed bioactivity
(1,4,5,6-Tetrahydro-4,6-dioxopyrimidin-2-yl)cyanamide Dioxo (4,6), Tetrahydro core C₅H₅N₃O₂ Enhanced hydrogen bonding; lab-scale use
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Thio (2), Phenylacetamide C₁₅H₁₆N₄OS SIRT2 inhibition; anticancer activity
SPIII-5ME-AC (Sulfonamide derivative) Isatine-sulphonamide C₂₄H₂₀N₆O₄S Anti-HIV integrase inhibition; cytotoxic

Key Observations :

  • Lipophilicity : Methyl groups in the target compound enhance membrane permeability compared to hydroxyl or dioxo analogues .
  • Bioactivity : Thio and sulfonamide derivatives exhibit targeted enzyme inhibition (e.g., SIRT2, HIV integrase) but face cytotoxicity challenges .
  • Synthetic Accessibility : The target compound’s synthesis is scalable under mild conditions, whereas dioxo derivatives require multi-step protocols .

Key Findings :

  • The target compound’s derivatives, such as quinazoline ligands, show promise in STAT3 inhibition for cancer therapy but require further derivatization for optimal activity .
  • Thioacetamide derivatives (e.g., from ) demonstrate potent SIRT2 inhibition (IC₅₀ = 1.2 µM) but lack comprehensive toxicity profiles .
  • Sulfonamide-linked compounds (e.g., SPIII-5ME-AC) exhibit anti-HIV activity but suffer from cytotoxicity (EC₅₀ > CC₅₀), limiting therapeutic utility .

Biological Activity

(4,6-Dimethylpyrimidin-2-yl)ethylcyanamide is a pyrimidine derivative with notable biological activities. Its molecular formula is C9H12N4, and it has gained attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Weight : 176.22 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an ethylcyanamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical biological processes such as DNA replication and protein synthesis, which can lead to antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor cell proliferation .

Antioxidant Activity

Recent evaluations have highlighted the antioxidant properties of this compound. It scavenges free radicals, thereby protecting cells from oxidative stress and related damage .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that the compound reduced cell viability in human cancer cell lines by approximately 50% at concentrations as low as 10 µM after 48 hours of treatment.
  • Antioxidant Evaluation : The compound demonstrated a significant reduction in malondialdehyde (MDA) levels in a cellular model exposed to oxidative stress, indicating its potential as a protective agent against oxidative damage .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9H12N4Antimicrobial, Anticancer, Antioxidant
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoateC16H20N4O2Anticancer
N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimideC18H16N4O2Anticancer

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodReactantsConditionsYieldReference
Alkylation4,6-Dimethylpyrimidin-2-yl cyanamide, EtBrDMF, NaH, 70°C, 8h75%
Nucleophilic Substitution4,6-Dimethylpyrimidin-2-yl chloride, EtCyanamideTHF, K₂CO₃, reflux, 12h62%

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR identifies ethyl groups (δ 1.3 ppm for CH₃, δ 3.6 ppm for CH₂) and pyrimidine protons (δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolve molecular geometry using SHELXL . Anisotropic refinement for heavy atoms and riding models for H-atoms are standard .
  • IR : Cyanamide C≡N stretches appear at ~2150 cm⁻¹ .

Q. Table 2: Key Spectral Signatures

TechniqueKey FeaturesReference
¹H NMRδ 2.4 (s, 6H, CH₃), δ 1.3 (t, 3H, CH₂CH₃)
X-rayC–N bond: 1.34 Å; Torsion angle: 175.6°

How can regioselectivity in alkylation reactions be rationalized?

Advanced
Regioselectivity (exo vs. endo nitrogen attack) depends on:

Electronic Effects : Electron-withdrawing groups on pyrimidine direct alkylation to the cyanamide nitrogen. DFT calculations (B3LYP/6-31G*) confirm lower activation energy for exo-alkylation .

Steric Hindrance : 4,6-Dimethyl groups favor exo pathways by blocking pyrimidine nitrogen .

Solvent Polarity : DMF enhances exo-selectivity (90%) vs. THF (60%) due to stabilized transition states .

Case Study : Ethylation of 4,6-dimethylpyrimidin-2-yl cyanamide in DMF yields >90% exo-product, validated by ¹H NMR and X-ray .

How should crystallographic data discrepancies (e.g., bond lengths) be addressed?

Q. Advanced

Multi-Software Validation : Refine data with SHELXL and Olex2 to compare R-factors and electron density maps.

Hirshfeld Analysis : Quantify intermolecular interactions (e.g., N–H⋯N vs. C–H⋯π) using CrystalExplorer .

Low-Temperature Data : Collect at 100 K to reduce thermal motion artifacts. For example, N–H⋯O bond lengths in varied by ±0.05 Å but were within experimental error.

What strategies optimize reaction yields for scale-up?

Q. Advanced

Design of Experiments (DoE) : Screen variables (temperature, solvent, base) via response surface methodology.

In Situ Monitoring : Track cyanamide consumption using FTIR .

Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

Optimal Conditions : 80°C, DMF, NaH (2.2 equiv), 10h → 92% yield .

How can computational models predict reactivity?

Q. Advanced

Fukui Indices : Identify nucleophilic sites (cyanamide nitrogen) via Gaussian09 .

Transition State Modeling : M06-2X/def2-TZVP simulations align with experimental ΔG‡ (25.3 vs. 24.8 kcal/mol) .

Solvent Effects : COSMO-RS predicts solvation energies, explaining higher yields in DMF .

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